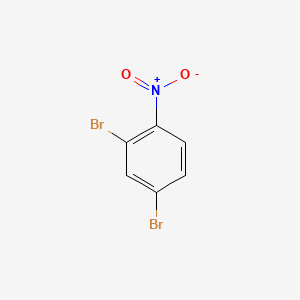

2,4-Dibromo-1-nitrobenzene

Overview

Description

2,4-Dibromo-1-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has an average mass of 280.901 Da and a monoisotopic mass of 278.853027 Da . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of this compound could involve multiple steps including nitration, conversion from the nitro group to an amine, and bromination . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms and one nitro group attached . The positions of these substituents on the benzene ring give the compound its name .Chemical Reactions Analysis

A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . This type of reaction can occur with this compound, especially when the compound is activated by substitution with strongly electron-attracting groups such as NO2 .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a melting point of 59.0 to 63.0 °C . It is soluble in methanol .Scientific Research Applications

Synthesis of Pharmaceuticals : 2,4-Dibromo-1-nitrobenzene serves as an intermediate in the synthesis of pharmaceuticals. For example, it is used in the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, a medication for treating arrhythmia. The effects of various factors like temperature, solvent, time, and proportions on the reaction have been studied in depth (Zhai Guang-xin, 2006).

Degradation Pathways in Bacteria : Bacterial pathways for degradation of similar compounds, such as 2,4-dinitrotoluene and nitrobenzene, have been analyzed. These studies provide insight into the metabolic adaptations of bacteria to assimilate new carbon sources, especially concerning nitro-substituted aromatic compounds. This research is crucial for understanding the environmental impact and biodegradation processes of these compounds (Johnson & Spain, 2003).

Ultrasonic Assisted Preparation : The preparation of similar nitro aromatic ethers, like 1-butoxy-4-nitrobenzene, has been carried out using ultrasonic assistance and a phase-transfer catalyst. This method enhances the efficiency of the reaction and offers insights into novel synthetic methods for similar compounds (Harikumar & Rajendran, 2014).

Photoreaction Studies : The photoreaction of nitrobenzenes, including derivatives of this compound, in the presence of hydrobromic acid has been researched. This study is important for understanding the photochemical properties and potential applications of these compounds in various reactions (McIntyre, Coleman, & Wubbels, 2004).

Environmental Pollution and Degradation : Research on the degradation of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0) highlights the environmental pollution aspects and potential remediation techniques for similar compounds (Mantha, Taylor, Biswas, & Bewtra, 2001).

Electrochemical Studies : Electrochemical reduction studies of nitrobenzene and related compounds provide insights into their redox properties, which are crucial for understanding their behavior in various chemical processes and potential applications in electrochemistry (Silvester et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2,4-Dibromo-1-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves three main steps :

- Preliminary step : Formation of the strongly electrophilic bromine cation .

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of nitrobenzene . The nitrobenzene pathway links facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .

Pharmacokinetics

The compound’s solubility and other physicochemical properties can impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other functional groups can affect the direction of the reaction . Specifically, the nitro group is a meta directing group, meaning that it directs incoming electrophiles to the meta position relative to itself .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-1-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates. The compound can act as a substrate for these enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound has been shown to inhibit certain enzymes, such as glutathione S-transferase, by binding to their active sites and preventing their normal function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, it has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to damage to cellular components, including lipids, proteins, and DNA. Furthermore, this compound can affect cell signaling pathways, such as the MAPK pathway, leading to altered gene expression and cellular responses . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in disrupted energy production and metabolic imbalances.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent adducts with nucleophilic sites on proteins and DNA. This can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can form adducts with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and chronic cellular damage. These long-term effects include alterations in cellular function, such as reduced cell viability and impaired cellular repair mechanisms .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may cause mild oxidative stress and transient changes in cellular function. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. Toxicological studies have shown that high doses of this compound can cause severe oxidative damage and organ dysfunction in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound undergoes oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can be further metabolized by phase II enzymes, such as glutathione S-transferase, which conjugate the intermediates with glutathione for excretion. The metabolic pathways of this compound also involve reduction reactions, where the nitro group is reduced to an amino group, facilitating further metabolism and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, such as organic anion transporters, which facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues is influenced by its lipophilicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and oxidative stress. The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name |

2,4-dibromo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRVYZGVVFZCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487472 | |

| Record name | 2,4-dibromo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51686-78-3 | |

| Record name | 2,4-dibromo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

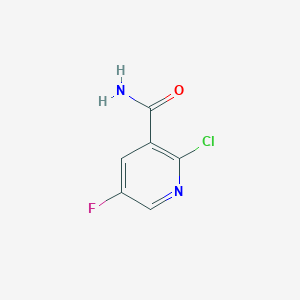

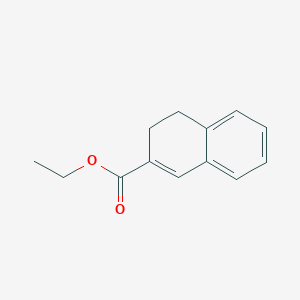

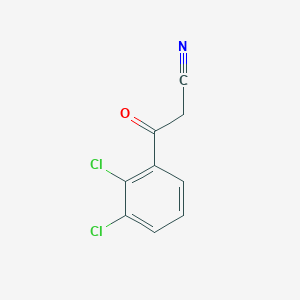

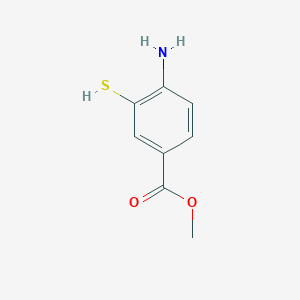

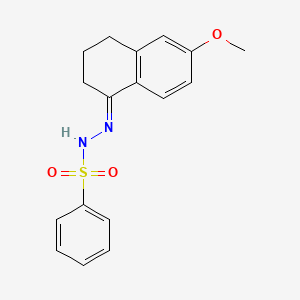

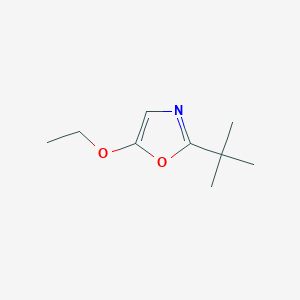

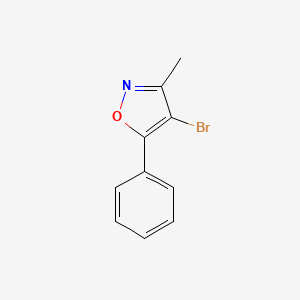

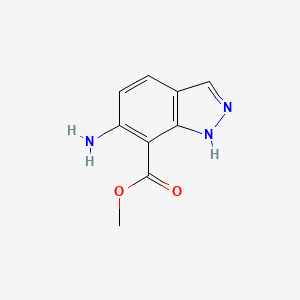

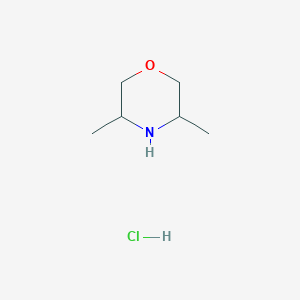

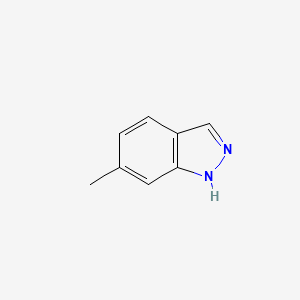

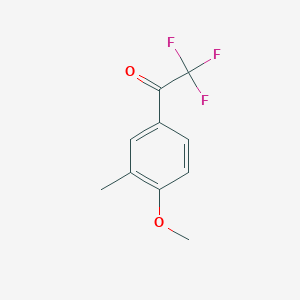

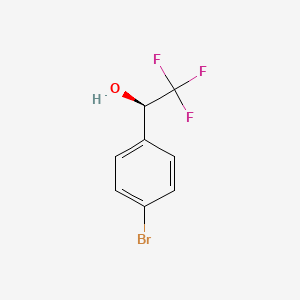

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2,4-dibromo-1-nitrobenzene be used to synthesize specific benzaldehyde derivatives?

A1: Yes, research [] demonstrates the use of this compound in the synthesis of 5-bromo-2-nitrobenzaldehyde. This synthesis leverages the regioselective nature of a bromine/lithium exchange reaction. When this compound reacts with phenyllithium at -105°C in tetrahydrofuran, it preferentially forms a lithium derivative at the bromine atom para to the nitro group. This lithium derivative can then be reacted with dimethylformamide to yield 5-bromo-2-nitrobenzaldehyde.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.